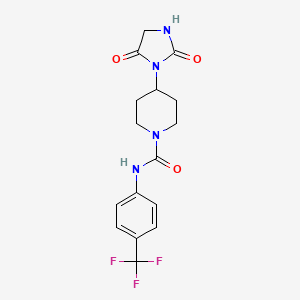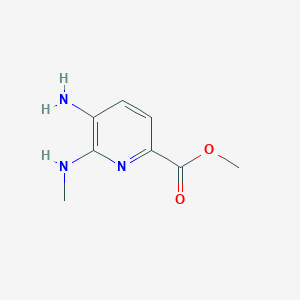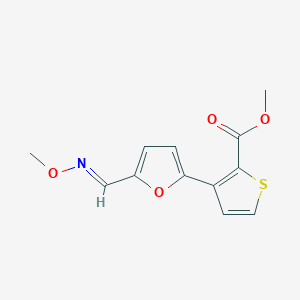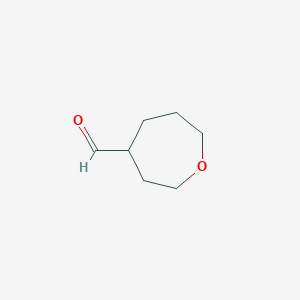![molecular formula C13H13BrN2O3 B2621699 Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate CAS No. 1436115-24-0](/img/structure/B2621699.png)
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the benzoyl cyanide family, which is known for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate has been shown to have a range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce the activity of certain enzymes involved in disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs. However, its complex synthesis process and limited availability can pose challenges for researchers.
Orientations Futures
There are several potential future directions for the research on Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate. These include:
1. Further investigation of its anti-inflammatory and anti-tumor activities, with a focus on its potential as a treatment for chronic inflammatory diseases and cancer.
2. Development of more efficient synthesis methods to improve the availability and affordability of the compound.
3. Investigation of its potential as an anti-microbial agent, with a focus on its activity against antibiotic-resistant bacteria.
4. Elucidation of its mechanism of action, which could lead to the development of more targeted and effective drugs.
5. Investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate is a promising compound with diverse biological activities and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Méthodes De Synthèse
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzoic acid with cyanomethylamine, followed by the esterification of the resulting product with methyl chloroacetate. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate has been extensively studied for its potential in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been investigated for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-9-3-4-10(7-11(9)14)13(18)16(6-5-15)8-12(17)19-2/h3-4,7H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYXNMIQVIZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC#N)CC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2621617.png)
![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2621622.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2621623.png)
![2-methyl-4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazole](/img/structure/B2621626.png)

![N-(2,4-dimethoxyphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2621630.png)
![7-chloro-N-(3-ethoxypropyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2621632.png)
![4,5-Dimethyl-2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2621634.png)


